BenchChemオンラインストアへようこそ!

GNE-0439

Nav1.7 Pain Sodium Channel

GNE-0439 is a Nav1.7-selective inhibitor (IC50 0.34 μM) with a carboxylic acid group enabling VSD4 binding outside the channel pore. This unique mechanism distinguishes it from pore blockers and other VSD4 binders. With >110× selectivity over Nav1.5 (IC50 38.3 μM) and equipotent activity on N1742K mutants (IC50 0.37 μM), it is an essential orthogonal tool for pain target validation and DRG electrophysiology. High DMSO solubility (≥90 mg/mL) facilitates in vivo formulation without complex solubilization.

Molecular Formula C21H31NO3
Molecular Weight 345.5 g/mol
Cat. No. B7644415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-0439
Molecular FormulaC21H31NO3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1
InChIKeySKMKUWKJBZSEJH-RJYAGPCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-0439 (1241902-40-8) Procurement Guide: VSD4-Targeting Nav1.7 Selective Inhibitor


GNE-0439 (CAS: 1241902-40-8) is a Nav1.7-selective inhibitor [1] with a molecular formula of C21H31NO3 and molecular weight of 345.48 g/mol [2]. It is characterized by a carboxylic acid group that binds outside the channel pore at the voltage-sensor domain 4 (VSD4) , a mechanism distinct from traditional pore-blocking sodium channel inhibitors. The compound is supplied as a white to off-white solid with ≥98% purity and demonstrates DMSO solubility of ≥90 mg/mL [3].

Why GNE-0439 Cannot Be Substituted with GNE-616 or PF-05241328


The Nav1.7 inhibitor class demonstrates heterogeneity in binding sites and mechanism-dependent pharmacology. GNE-616 (Ki = 0.79 nM) and PF-05241328 (IC50 = 31 nM) are structurally distinct Nav1.7 inhibitors [1] that do not share GNE-0439's VSD4 binding mechanism. The presence of a carboxylic acid group enables GNE-0439 to bind outside the channel pore , a feature that distinguishes it from known selective VSD4 binders . Substitution without verifying VSD4-specific binding may yield discordant results in voltage-clamp electrophysiology and pain-relevant assays where mechanism-specific channel modulation is critical [2].

GNE-0439 Quantitative Differentiation Evidence: Nav1.7 Selectivity vs. Nav1.5 and VSD4 Binding Specificity


Nav1.7 vs. Nav1.5 Isoform Selectivity Quantification

GNE-0439 demonstrates measurable selectivity for Nav1.7 over the cardiac Nav1.5 isoform, with a selectivity window exceeding 110-fold . This contrasts with less selective sodium channel modulators and provides a quantifiable basis for selecting GNE-0439 over pan-sodium channel inhibitors in pain research applications where cardiac isoform avoidance is required [1].

Nav1.7 Pain Sodium Channel

VSD4 Binding Site Specificity vs. Known VSD4 Binders

GNE-0439 is reported to possess a carboxylic acid group that binds outside the channel pore, distinguishing it from known selective VSD4 binders . This binding site differentiation provides a structurally distinct interaction profile that is not replicated by other VSD4-targeting compounds , enabling orthogonal validation of VSD4-mediated pharmacology.

VSD4 Voltage-Gated Sodium Channel Binding Site

Potency Against Pathogenic N1742K Mutant Channel

GNE-0439 inhibits the mutant N1742K Nav1.7 channel with an IC50 of 0.37 μM in membrane potential assays [1], a value nearly identical to its potency against wild-type Nav1.7 (IC50 = 0.34 μM) . This indicates that the N1742K mutation does not impair compound binding, a feature not guaranteed for all Nav1.7 inhibitors .

N1742K Channelopathy Pain

GNE-0439 vs. GNE-616: Potency and Selectivity Trade-Off Quantification

GNE-0439 (IC50 = 0.34 μM) is approximately 430-fold less potent at Nav1.7 than GNE-616 (Ki = 0.79 nM) [1]. However, GNE-0439's VSD4 binding mechanism provides a mechanistically distinct pharmacological tool compared to GNE-616, which binds elsewhere on the channel. This potency differential allows researchers to select the appropriate tool compound based on whether maximal target engagement (GNE-616) or mechanism-specific VSD4 interrogation (GNE-0439) is required.

Nav1.7 Inhibitor Comparison Selectivity Pain

GNE-0439 Research and Industrial Application Scenarios


Pain Target Validation Requiring Nav1.7 Selectivity with Cardiac Safety Window

GNE-0439 is suitable for in vitro and ex vivo pain target validation studies where selective Nav1.7 inhibition is required without confounding Nav1.5-mediated cardiac effects. The >110-fold selectivity window for Nav1.7 over Nav1.5 (IC50 0.34 μM vs. 38.3 μM) supports experimental designs in dorsal root ganglion (DRG) neuron electrophysiology or pain-relevant behavioral pharmacology where minimizing cardiac isoform engagement is a critical parameter. This selectivity profile enables researchers to attribute observed analgesic effects specifically to Nav1.7 modulation rather than off-target sodium channel blockade [1].

VSD4-Specific Pharmacological Interrogation and Orthogonal Validation

GNE-0439's unique binding mode outside the channel pore at VSD4, mediated by a carboxylic acid group distinct from known VSD4 binders , makes it a valuable orthogonal tool for validating VSD4-targeting hypotheses. Researchers using multiple VSD4-interacting compounds with differing chemical scaffolds and binding modalities can employ GNE-0439 to confirm that observed phenotypes are VSD4-mediated rather than compound-specific artifacts. This orthogonal validation approach strengthens confidence in VSD4 as a therapeutic target for pain [1].

Channelopathy Research: N1742K Mutant Nav1.7 Studies

GNE-0439 demonstrates near-identical potency against the N1742K mutant Nav1.7 channel (IC50 = 0.37 μM) as against wild-type channels (IC50 = 0.34 μM) . This makes the compound suitable for comparative studies of channel function in genetic pain disorders where the N1742K mutation is present. GNE-0439 can be used to interrogate whether pharmacological VSD4 modulation remains effective in the context of this pathogenic mutation, providing insight into genotype-dependent responses to Nav1.7-targeted interventions [1].

High-Concentration Formulation Development for In Vivo Pharmacology

GNE-0439's high DMSO solubility (≥90 mg/mL, with reports up to 200 mg/mL or 578.90 mM with sonication) enables the preparation of concentrated stock solutions essential for in vivo dosing formulations. The compound is compatible with common in vivo vehicles including 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, achieving clear solutions at ≥3.25 mg/mL [1]. This solubility profile facilitates formulation development for pharmacokinetic and efficacy studies in rodent pain models without requiring complex or exotic solubilization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-0439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.